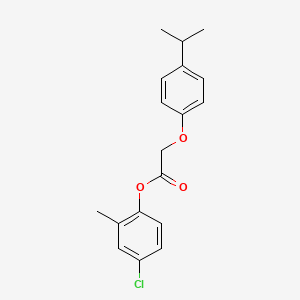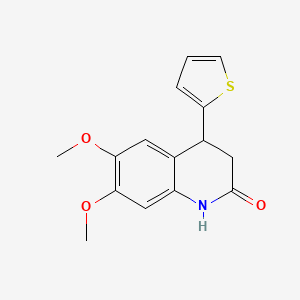![molecular formula C17H19N3O3S B5551558 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features an indole moiety, a sulfonamide group, and an amino group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group at the 5-position.
This can be achieved by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine . Finally, the amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitro group results in the formation of an amino group .
Aplicaciones Científicas De Investigación
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The sulfonamide group can also interact with proteins and other biomolecules, further contributing to the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Serotonin: 5-hydroxytryptamine, a neurotransmitter with an indole structure.
Uniqueness
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its combination of an indole moiety, a sulfonamide group, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-7-17-16(10-14)12(11-19-17)8-9-20-24(21,22)15-5-2-13(18)3-6-15/h2-7,10-11,19-20H,8-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIILTPYKOWHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B5551484.png)


![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)
![4-METHYL-2-(1-METHYLCYCLOHEXYL)-6-[(MORPHOLIN-4-YL)METHYL]PHENOL](/img/structure/B5551528.png)
![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)
![(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5551564.png)
![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)
